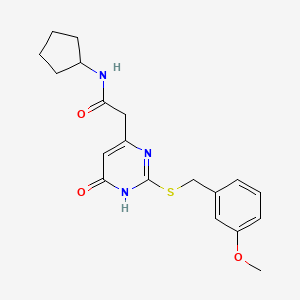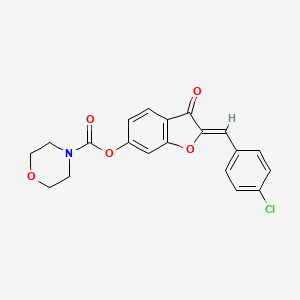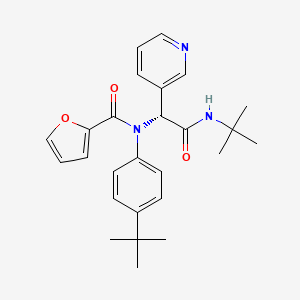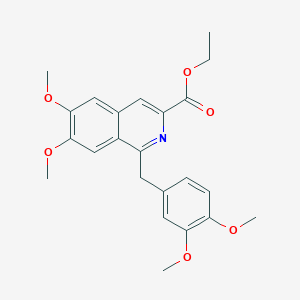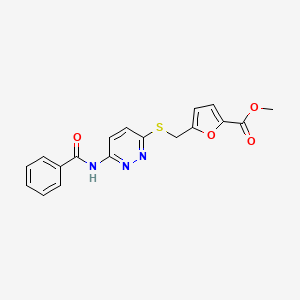
Methyl 5-(((6-benzamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-(((6-benzamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a thioether group (R-S-R’), an amide group (CONH2), and a methyl ester group (COOCH3).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The furan and pyridazine rings are likely to contribute to the compound’s aromaticity, while the thioether, amide, and ester groups could participate in various chemical reactions.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the ester group could undergo reactions like saponification or transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Furan and Thiophene Derivatives Synthesis : El’chaninov and Aleksandrov (2017) explored the methylation of nitrobenzimidazole, leading to the synthesis of furan-2-carboxamides through reactions with furan-2-carbonyl chloride. This process involves intramolecular cyclization, indicating potential pathways for synthesizing related furan derivatives, which could include compounds similar to Methyl 5-(((6-benzamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate (El’chaninov & Aleksandrov, 2017).
Biological Activity and Applications
- Antimicrobial and Nematicidal Activities : Reddy et al. (2010) synthesized a series of compounds and evaluated them for nematicidal and antimicrobial activities. These compounds, derived from benzofuran and thiadiazolyl derivatives, showed significant activities against various bacteria and fungi, suggesting that derivatives of this compound might also possess similar bioactivities (Reddy et al., 2010).
Wirkmechanismus
Mode of Action
It’s worth noting that many furan-based compounds have been found to exhibit antimycobacterial properties , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Other furan-based compounds have been found to interfere with iron homeostasis in mycobacterium tuberculosis , suggesting that this compound may have a similar effect.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the antimycobacterial properties of similar furan-based compounds , it’s possible that this compound may also exhibit antimycobacterial activity.
Biochemische Analyse
Biochemical Properties
It’s possible that it may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature .
Cellular Effects
It may influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism, but these effects have not been documented in the literature .
Molecular Mechanism
It may bind to biomolecules, inhibit or activate enzymes, and alter gene expression, but these actions have not been confirmed in the literature .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 5-(((6-benzamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models, including any threshold effects, toxic effects at high doses, have not been reported in the literature .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, have not been reported in the literature .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, have not been reported in the literature .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, have not been reported in the literature .
Eigenschaften
IUPAC Name |
methyl 5-[(6-benzamidopyridazin-3-yl)sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-24-18(23)14-8-7-13(25-14)11-26-16-10-9-15(20-21-16)19-17(22)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRIZXYRQVQSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
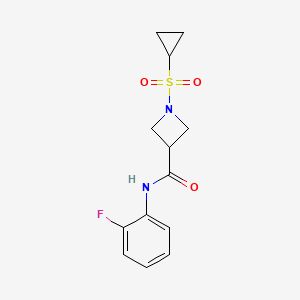
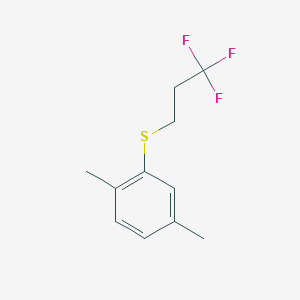
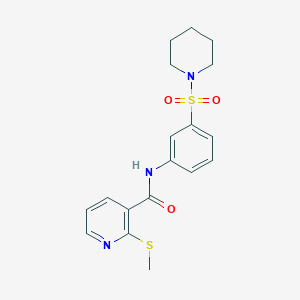

![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2840315.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2840317.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2840319.png)
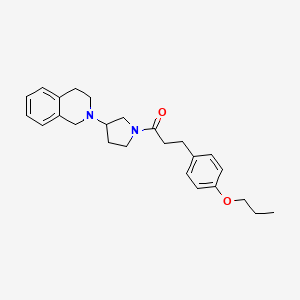
![(4Z)-3-methyl-4-{[(2-methylquinolin-8-yl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2840321.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840322.png)
